N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine
Overview
Description
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is an organic compound that features a pyrazine ring substituted with a chlorine atom at the 6-position and a furylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The furylmethylamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furylmethylamine group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can lead to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-2-pyrazinyl)-N-(2-thienylmethyl)amine: Similar structure but with a thienylmethyl group instead of a furylmethyl group.
N-(6-Chloro-2-pyrazinyl)-N-(2-pyridylmethyl)amine: Similar structure but with a pyridylmethyl group instead of a furylmethyl group.
Uniqueness
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is unique due to the presence of the furylmethyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEZSSNXCUTRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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